molecular formula C15H14FN5O3S2 B4628165 {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE

Cat. No.: B4628165
M. Wt: 395.4 g/mol
InChI Key: UCBPROVXEUBSBW-UHFFFAOYSA-N
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Description

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the fluorobenzoyl derivative, followed by the introduction of the carbothioyl group. The final steps involve the formation of the amino(imino)methylamino group and the incorporation of the dioxo-lambda~6~-sulfane moiety. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl and carbothioyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
  • {[AMINO(IMINO)METHYL]AMINO}[4-({[(4-METHYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE

Uniqueness

{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3S2/c16-10-3-1-9(2-4-10)13(22)20-15(25)19-11-5-7-12(8-6-11)26(23,24)21-14(17)18/h1-8H,(H4,17,18,21)(H2,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBPROVXEUBSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 2
Reactant of Route 2
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{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 3
Reactant of Route 3
{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 4
{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 5
{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Reactant of Route 6
{[AMINO(IMINO)METHYL]AMINO}[4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE

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